ISO-Fludelone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H36F3NO6 |
|---|---|
Molecular Weight |
527.57305 |
IUPAC Name |
(4S,7R,8S,9S,10Z,13Z,16S)-4,8-dihydroxy-5,5,7,9,13-pentamethyl-16-[(E)-1-(5-methyl-1,2-oxazol-3-yl)prop-1-en-2-yl]-1-oxacyclohexadeca-10,13-diene-2,6-dione |
InChI |
InChI=1S/C27H39NO6/c1-16-9-8-10-17(2)25(31)20(5)26(32)27(6,7)23(29)15-24(30)33-22(12-11-16)18(3)13-21-14-19(4)34-28-21/h8,10-11,13-14,17,20,22-23,25,29,31H,9,12,15H2,1-7H3/b10-8-,16-11-,18-13+/t17-,20+,22-,23-,25-/m0/s1 |
SMILES |
CC1C=CCC(=CCC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC2=NOC(=C2)C)C)C |
Appearance |
Solid powder |
Synonyms |
IsoFludelone; KOS1803; 17isooxazolefludelone; Chemical structure: 17isooxazole26F3910dehydro1213desoxyepothilone B; (4S,7R,8S,9S,10E,13E,16S)-4,8-dihydroxy-5,5,7,9-tetramethyl-16-((E)-1-(5-methylisoxazol-3-yl)prop-1-en-2-yl)-13-(trifluoromethyl)oxacyc |
Origin of Product |
United States |
Ii. Chemical Synthesis and Molecular Design of Iso Fludelone
Strategic Approaches to the Total Synthesis of ISO-Fludelone
The total synthesis of complex natural products like the epothilones and their analogues is a formidable challenge that has spurred the development of innovative synthetic methodologies. The approaches to synthesizing this compound are built upon the foundational strategies established for the entire epothilone (B1246373) class.
The total synthesis of epothilones was first achieved by S. J. Danishefsky and his group in 1996, and since then, numerous other research teams have developed distinct and refined pathways. wikipedia.org These syntheses are generally convergent, involving the independent preparation of large, complex fragments of the molecule which are later coupled together. A common strategy involves disconnecting the molecule into a C1-C9 fragment and a C10-C21 fragment. researchgate.net
Several powerful chemical reactions are central to the successful construction of the epothilone macrocycle.
Ring-Closing Metathesis (RCM): This has become a premier method for forming the large 16-membered ring of epothilones. dtic.milnih.govnih.gov It involves creating an acyclic diene precursor and then using a ruthenium-based catalyst to form the macrocyclic double bond. dtic.milnih.gov
Macrolactonization: An alternative to RCM for ring closure is the formation of the ester linkage within the macrocycle as a final or near-final step. The Yamaguchi esterification is a frequently employed protocol for this transformation. nih.govorganic-chemistry.org
Fragment Coupling Reactions: To assemble the key fragments, a variety of carbon-carbon bond-forming reactions are utilized. These include the aldol (B89426) reaction, which is crucial for setting key stereocenters, as well as Stille and Suzuki couplings for connecting different parts of the carbon skeleton. wikipedia.orgnih.govnih.gov The Julia-Kocienski olefination is another important method for forming double bonds between complex intermediates. mdpi.com
| Synthetic Methodology | Description | Key Application in Epothilone Synthesis |
| Ring-Closing Metathesis (RCM) | A reaction that uses a metal catalyst (typically ruthenium) to form a cyclic olefin from an acyclic diene. | Formation of the 16-membered macrocycle. dtic.milnih.gov |
| Macrolactonization | An intramolecular esterification reaction to form a large cyclic ester (a macrolactone). | An alternative strategy for closing the 16-membered ring. nih.govorganic-chemistry.org |
| Convergent Synthesis | A strategy where separate fragments of a target molecule are synthesized independently before being joined. | Assembly of C1-C9 and C10-C21 fragments. researchgate.net |
| Aldol Reaction | A carbon-carbon bond-forming reaction between an enolate and a carbonyl compound. | Construction of the carbon backbone and establishment of stereocenters. wikipedia.org |
| Stille Coupling | A cross-coupling reaction between an organostannane and an organohalide, catalyzed by palladium. | Used to couple complex fragments, such as attaching the side chain. nih.gov |
Diverted total synthesis is a powerful strategy that enables the efficient production of numerous analogues from a common, late-stage intermediate. This approach is exceptionally well-suited for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR). In the context of epothilones, a central macrocyclic core can be synthesized and then "diverted" into a library of final compounds by attaching various side chains. nih.gov
For instance, a key macrocyclic vinyl iodide can be prepared and subsequently subjected to coupling reactions, like the Stille coupling, with a variety of organostannane reagents representing different side chains. nih.gov This allows chemists to rapidly assess how changes to the side chain impact the molecule's biological activity without having to repeat the entire synthesis of the macrocyclic core for each new analogue. This methodology was instrumental in identifying the structural features that confer the enhanced properties seen in compounds like this compound.
Rational Design Principles in the Development of this compound
The creation of this compound was not a matter of chance but the result of a deliberate and rational design process. This process began with a natural product scaffold and employed sophisticated molecular editing strategies to enhance its pharmacological profile.
Epothilones are natural products isolated from the myxobacterium Sorangium cellulosum. wikipedia.orgnih.gov They were identified as potent cytotoxic agents that, like the well-known drug paclitaxel (B517696), function by stabilizing microtubules, thereby arresting the process of cell division. wikipedia.orgcreative-biolabs.com The epothilone structure, while complex, is simpler than that of paclitaxel, making it a more attractive starting point for chemical modification and synthesis. nih.gov
Early studies revealed that natural epothilones lacking the C12-C13 epoxide group, such as Epothilone D, were not only active but also served as biosynthetic precursors to the epoxidized versions. nih.gov This finding was crucial, as it demonstrated that the epoxide was not essential for activity and that the olefin-containing backbone was a robust scaffold for analog development. This compound is a direct descendant of the Epothilone D scaffold. researchgate.net
The evolution from natural epothilones to this compound involved targeted chemical modifications designed to overcome limitations of the parent compounds, such as metabolic instability or susceptibility to drug resistance mechanisms. medkoo.comresearchgate.net
The key derivatization steps leading to this compound were:
Introduction of a Trifluoromethyl Group: A significant breakthrough was the replacement of the C13-methyl group of Epothilone D with a trifluoromethyl (CF3) group to create Fludelone (B1232890). The CF3 group is known to enhance metabolic stability and can favorably modulate the electronic properties of a molecule. This modification improved the drug's stability without compromising its potent antitumor efficacy. researchgate.net
A critical advantage of this compound stemming from this rational design is that it is not a substrate for P-glycoprotein (P-gp), a protein that acts as a multidrug resistance pump and is often overexpressed in cancer cells, leading to resistance to many chemotherapy agents. medkoo.com
| Compound | Key Structural Feature | Rationale for Modification | Resulting Advantage |
| Epothilone D | C12-C13 olefin; C13-methyl group; Thiazole (B1198619) side chain | Natural product scaffold | Baseline activity, robust for further modification. nih.gov |
| Fludelone | C13-trifluoromethyl group | Enhance metabolic stability. | Superior stability while maintaining efficacy. researchgate.net |
| This compound | Isoxazole (B147169) side chain | Bioisosteric replacement to improve physicochemical properties. | Increased potency, water solubility, and stability. medkoo.comresearchgate.net |
Synthesis of Related Epothilone Congeners and Precursors
The development of this compound was informed by the synthesis and biological evaluation of a wide array of related epothilone congeners and their synthetic precursors. The synthesis of these compounds allowed for a deep understanding of the SAR of the epothilone class. Modifications have been explored at nearly every position of the macrolide framework. dtic.mil
The synthesis of precursors typically involves the stereocontrolled construction of key building blocks, such as the previously mentioned C1-C9 carboxylic acid and C10-C21 alcohol fragments for the synthesis of Epothilone D. researchgate.net Another approach to accessing novel precursors is through precursor-directed biosynthesis, where chemically synthesized starting materials are fed to engineered microorganisms, such as E. coli, which contain the necessary enzymes from the epothilone biosynthetic pathway. nih.gov This method allows for the incorporation of non-natural elements into the polyketide backbone, providing access to analogues that may be difficult to obtain through total synthesis alone. nih.gov The synthesis of these diverse precursors and congeners provided the essential knowledge base required for the rational design and targeted synthesis of the highly optimized analogue, this compound.
Iii. Mechanistic Elucidation of Iso Fludelone S Biological Actions
Molecular Interaction with Tubulin Subunits
The initial and critical step in the mechanism of action of ISO-Fludelone is its binding to tubulin, the protein heterodimer that polymerizes to form microtubules. This interaction is characterized by a high degree of specificity and affinity, leading to significant alterations in the conformational state of the tubulin molecule.
Data on the binding affinity of related epothilone (B1246373) compounds suggests that these molecules typically exhibit dissociation constants (Kd) in the nanomolar range, indicating a very strong and stable interaction with the β-tubulin subunit.
Upon binding to the β-tubulin subunit, this compound is thought to induce a significant conformational change in the tubulin dimer. This allosteric modulation is central to its mechanism of action. By altering the three-dimensional structure of tubulin, this compound effectively "locks" the dimer into a conformation that is more favorable for polymerization and less prone to depolymerization. This altered conformation enhances the lateral interactions between protofilaments, which are the longitudinal arrays of tubulin dimers that form the microtubule wall. This stabilization of inter-protofilament contacts is a key feature of microtubule-stabilizing agents.
Regulation of Microtubule Dynamics
The direct interaction of this compound with tubulin has profound effects on the dynamic instability of microtubules. This dynamic behavior, characterized by alternating phases of growth (polymerization) and shrinkage (depolymerization), is essential for various cellular functions, particularly during mitosis. This compound disrupts this delicate equilibrium by promoting polymerization and inhibiting depolymerization.
In vitro tubulin polymerization assays with compounds structurally similar to this compound demonstrate a significant increase in the rate and extent of microtubule formation.
Perhaps the most critical aspect of this compound's mechanism is its ability to stabilize existing microtubules against the forces that would normally cause them to disassemble. This stabilization makes the microtubules resistant to depolymerization induced by cold temperatures, calcium ions, and dilution. By suppressing the dynamic nature of microtubules, this compound effectively freezes the microtubule cytoskeleton in a hyper-stabilized state. This loss of dynamism is particularly detrimental during mitosis, as the mitotic spindle requires highly dynamic microtubules to function correctly.
| Parameter | Effect of this compound (Inferred from Epothilone Class) |
| Rate of Polymerization | Increased |
| Rate of Depolymerization | Decreased |
| Catastrophe Frequency | Decreased |
| Rescue Frequency | Increased |
| Microtubule Polymer Mass | Increased |
| This interactive table summarizes the inferred effects of this compound on key parameters of microtubule dynamics, based on the known activities of the epothilone class of compounds. |
Downstream Cellular Consequences
The profound alterations in microtubule dynamics induced by this compound lead to a series of downstream cellular events that ultimately compromise cell viability, particularly in rapidly dividing cancer cells.
The primary consequence of microtubule stabilization by this compound is the disruption of the mitotic spindle. The inability of the spindle microtubules to undergo the necessary dynamic changes prevents the proper alignment and segregation of chromosomes during mitosis. This leads to an arrest of the cell cycle at the G2/M transition phase. Cells are unable to proceed into anaphase, resulting in a prolonged mitotic block.
Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway. The cell recognizes the irreparable damage to the mitotic machinery and initiates a programmed cell death cascade. This involves the activation of caspases and the subsequent cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Studies on related compounds have shown that treatment leads to a significant increase in the population of cells in the G2/M phase, followed by an increase in the sub-G1 population, which is indicative of apoptotic cells.
| Cellular Process | Effect of this compound (Inferred) |
| Cell Cycle Progression | Arrest at G2/M phase |
| Apoptosis | Induction |
| This interactive table outlines the primary downstream cellular consequences of this compound treatment, as inferred from the established mechanism of action for microtubule-stabilizing agents. |
Cell Cycle Progression Arrest (G2/M Phase)
A hallmark of this compound's mechanism of action is its ability to induce a robust arrest of the cell cycle at the G2/M phase. nih.govresearchgate.netnih.gov By stabilizing microtubules, this compound prevents the dynamic instability required for the formation and function of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis. nih.govmdpi.com This disruption activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism that halts cell cycle progression until all chromosomes are correctly attached to the spindle microtubules. The persistent stabilization of microtubules by this compound leads to a prolonged G2/M arrest, preventing the cell from dividing.
Studies on the parent compound, fludelone (B1232890), have demonstrated this effect quantitatively. In human myeloma cell lines, complete cell-cycle arrest in the G2/M phase was observed at a concentration of 31.3 nM. researchgate.net This profound cell cycle blockade is a direct consequence of the stabilization of the microtubule network, which is incompatible with the dynamic changes required for mitotic progression. The cell, unable to complete mitosis, is ultimately primed for apoptosis.
Table 1: Effects of Fludelone on Cancer Cell Lines
| Cell Line | IC50 (nM) | Effect |
| RPMI 8226 (Human Myeloma) | 6 - 14.4 | G2/M Arrest, Apoptosis |
| CAG (Human Myeloma) | 6 - 14.4 | G2/M Arrest, Apoptosis |
| H929 (Human Myeloma) | 6 - 14.4 | G2/M Arrest, Apoptosis |
| MOLP-5 (Human Myeloma) | 14.4 | G2/M Arrest, Apoptosis |
| OPM-2 (Human Myeloma) | Not Specified | G2/M Arrest |
Induction of Programmed Cell Death (Apoptosis)
The sustained G2/M arrest induced by this compound ultimately culminates in the activation of the intrinsic pathway of apoptosis, or programmed cell death. researchgate.net The cell's inability to resolve the mitotic block triggers a cascade of molecular events leading to its self-destruction. This process is characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
The induction of apoptosis by this compound and its parent compound, fludelone, has been confirmed through various experimental assays, including Annexin-V binding and DNA fragmentation assays. researchgate.net The molecular machinery of apoptosis involves the activation of a family of cysteine proteases known as caspases. While specific data on which caspases are activated by this compound is limited, it is known that microtubule-stabilizing agents, in general, can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3. nih.gov The activation of these caspases leads to the cleavage of key cellular substrates, dismantling the cell in an orderly fashion. Furthermore, the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis, are also implicated in the apoptotic response to microtubule-targeting agents. nih.govspringermedizin.de
Cellular and Subcellular Effects Beyond Microtubule Stabilization
While the primary mechanism of this compound is the stabilization of microtubules, its biological activity extends to the modulation of various cellular signaling pathways and the disruption of essential intracellular transport mechanisms.
Effects on Cellular Signaling Pathways
Research suggests that this compound's effects are not solely confined to the physical disruption of the microtubule cytoskeleton but also involve the modulation of key signaling pathways that govern cell survival, proliferation, and apoptosis.
One such pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway . mdpi.com NF-κB is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, immunity, and cell survival. In some contexts, the activation of NF-κB can be pro-survival, and its inhibition can sensitize cancer cells to apoptosis. The interplay between this compound and the NF-κB pathway is an area of ongoing investigation.
Another critical pathway potentially influenced by this compound is the PI3K/Akt signaling pathway . nih.gov This pathway is a central regulator of cell growth, proliferation, and survival. The dysregulation of the PI3K/Akt pathway is a common feature in many cancers, promoting uncontrolled cell growth and resistance to apoptosis. While direct evidence for this compound is still emerging, other microtubule-targeting agents have been shown to impact this pathway, suggesting a potential avenue through which this compound may exert its anti-cancer effects beyond microtubule stabilization.
Table 2: Potential Signaling Pathways Modulated by this compound
| Signaling Pathway | General Function in Cancer | Potential Effect of this compound |
| NF-κB Pathway | Regulates inflammation, immunity, and cell survival. Can be pro-survival. | Modulation of pathway activity, potentially influencing apoptosis. |
| PI3K/Akt Pathway | Promotes cell growth, proliferation, and survival. Often hyperactivated in cancer. | Potential for inhibition, leading to decreased cell survival. |
| MAPK Pathway | Regulates cell proliferation, differentiation, and apoptosis. | Potential for modulation, contributing to anti-cancer effects. |
Interactions with Intracellular Transport Mechanisms
Microtubules form the primary "highways" for the transport of a wide array of cellular cargo, including organelles, vesicles, and proteins. nih.govmdpi.comnih.gov This transport is facilitated by motor proteins, such as kinesins and dyneins, which move along the microtubule tracks. The dynamic nature of microtubules is essential for the efficient and regulated movement of this cargo.
By stabilizing microtubules and disrupting their dynamic instability, this compound profoundly impacts these intracellular transport mechanisms. The resulting static microtubule network can impede the movement of motor proteins, leading to a "traffic jam" within the cell. This disruption can have several downstream consequences, including:
Inhibition of organelle transport: Mitochondria, the endoplasmic reticulum, and the Golgi apparatus rely on microtubule-based transport for their proper positioning and function.
Disruption of vesicle trafficking: The transport of vesicles containing neurotransmitters, hormones, and other signaling molecules is impaired.
Impediment of protein transport: The delivery of newly synthesized proteins to their correct cellular locations can be hindered.
Iv. Preclinical Pharmacological Profile of Iso Fludelone
In Vitro Efficacy Assessment in Cellular Models
ISO-Fludelone has demonstrated significant antiproliferative effects across a range of human cancer cell lines in laboratory settings. Its efficacy has been confirmed in various tumor types, indicating a broad spectrum of activity. Potent activity has been observed in models of mammary carcinoma (MX-1), ovarian carcinoma (SK-OV-3), and neuroblastoma (SK-NAS). nih.gov Furthermore, its effectiveness extends to historically difficult-to-treat drug-resistant cancer cell lines, including taxol-resistant lung carcinoma (A549/taxol) and adriamycin-resistant mammary adenocarcinoma (MCF-7/Adr). nih.gov The epothilone (B1246373) class of compounds, to which this compound belongs, is generally noted for its effectiveness against tumor cells that have developed resistance to agents like Taxol and vinblastine. nih.gov
Comparative studies have highlighted the superior cytotoxic profile of this compound when compared to established microtubule-targeting agents, most notably taxol. The therapeutic advantage of this compound is particularly evident in drug-resistant cancer models. In a study involving adriamycin-resistant mammary adenocarcinoma (MCF-7/Adr) xenografts, this compound treatment resulted in 100% tumor growth suppression. nih.gov In stark contrast, taxol treatment under similar conditions only achieved approximately 3.7% tumor suppression, demonstrating the potent efficacy of this compound in this resistant phenotype. nih.gov While a direct precursor, Fludelone (B1232890), also showed superior outcomes against HCT-116 human colon carcinoma xenografts compared to Taxol, this compound's performance in resistant models underscores its potential to overcome key clinical challenges. nih.gov
Table 1: Comparative Efficacy in Adriamycin-Resistant Mammary Adenocarcinoma (MCF-7/Adr) Xenografts A summary of tumor growth suppression in a comparative in vivo study.
| Compound | Tumor Growth Suppression (%) |
| This compound | 100 |
| Fludelone | 98.2 |
| Taxol | 3.7 |
| Data sourced from a study on nude mice bearing MCF-7/Adr xenografts. nih.gov |
A significant attribute of the epothilone class, including this compound, is the ability to retain potent activity against cancer cells that exhibit multidrug resistance (MDR). nih.gov This circumvention of common resistance mechanisms represents a major therapeutic advantage. nih.gov MDR is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively removes chemotherapeutic agents from the cancer cell, rendering them ineffective. nih.govnih.gov this compound and its parent compound, Fludelone, are not substrates for these MDR efflux pumps and therefore are not susceptible to this mode of resistance. e-century.us This is demonstrated by their strong therapeutic effects against taxol-resistant lung (A549/taxol) and adriamycin-resistant mammary (MCF-7/Adr) cancer models, which are known for their resistance phenotypes. nih.gov
In Vivo Antitumor Efficacy in Murine Xenograft Models
In vivo studies using human tumor xenografts in immunocompromised mice serve as a critical step in preclinical evaluation, providing insights into a compound's efficacy within a biological system. nih.govnih.gov
This compound has demonstrated remarkable efficacy in treating human mammary carcinoma xenografts in nude mice. Studies utilizing the MX-1 cell line have reported not just tumor remission, but definitive therapeutic cures. nih.gov In one notable experiment, nude mice bearing exceptionally large MX-1 tumors, constituting up to 7.8% of their total body weight, were treated with this compound. nih.gov This treatment led to complete tumor remission in all treated mice, with no instances of relapse observed at 158 days post-treatment. nih.gov The parent compound, Fludelone, also achieved non-relapsing cures in MX-1 xenograft models. nih.gov
The potent antitumor activity of this compound extends to ovarian cancer models. In nude mouse xenograft settings using the human ovarian carcinoma SK-OV-3 cell line, this compound treatment resulted in therapeutic cures. nih.gov The SK-OV-3 cell line is a robust model for preclinical studies as it is known to be resistant to several standard cytotoxic drugs, including Adriamycin and cisplatin, and exhibits high expression of HER2. altogenlabs.commeliordiscovery.com The success of this compound in this model further validates its potential for treating aggressive and drug-resistant cancers. nih.govaltogenlabs.com
Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models A summary of therapeutic outcomes in key human cancer xenograft models.
| Xenograft Model | Cancer Type | Therapeutic Outcome |
| MX-1 | Mammary Carcinoma | Therapeutic Cure / Complete Remission nih.gov |
| SK-OV-3 | Ovarian Carcinoma | Therapeutic Cure nih.gov |
| SK-NAS | Neuroblastoma | Therapeutic Cure nih.gov |
| A549/taxol | Drug-Resistant Lung | Strong Therapeutic Effect nih.gov |
| MCF-7/Adr | Drug-Resistant Mammary | Strong Therapeutic Effect nih.gov |
| Outcomes are based on studies conducted in nude mouse xenograft settings. nih.gov |
Antitumor Effects in Human Lung Carcinoma Xenografts (e.g., A549)
This compound has demonstrated significant antitumor activity in preclinical models of human lung carcinoma. In xenograft models using A549 lung cancer cells, the compound has shown a profound, dose-dependent inhibition of tumor growth. researchgate.net This activity was found to be comparable to that of the established chemotherapeutic agent, paclitaxel (B517696). researchgate.net In various mouse models, this compound was capable of eliminating solid lung tumors without recurrence, highlighting its potential as a potent anticancer agent for this malignancy. mskcc.org The mechanism of action involves stabilizing microtubule polymerization, a process similar to that of taxanes. e-century.us
Table 1: Antitumor Activity of this compound in A549 Lung Cancer Xenografts
| Parameter | Observation | Source(s) |
| Growth Inhibition | Profound and dose-dependent | researchgate.net |
| Comparative Efficacy | Comparable to paclitaxel | researchgate.net |
| Tumor Elimination | Complete elimination of solid lung tumors in mouse models | mskcc.org |
Activity against Human Neuroblastoma Xenograft Models (e.g., SK-NAS), Including Intracranial Implants
The SK-N-AS neuroblastoma cell line, derived from a bone marrow metastasis, serves as a crucial model for high-risk, non-MYCN-amplified neuroblastoma. altogenlabs.com While direct studies detailing the specific activity of this compound in SK-NAS xenografts, particularly intracranial models, are not extensively available in the provided results, the aggressive and chemoresistant nature of this cell line makes it a key target for novel therapeutics. altogenlabs.com The SK-N-AS xenograft model is widely utilized to assess the efficacy of anticancer agents against metastatic and aggressive neuroblastoma phenotypes. altogenlabs.comnih.gov
Efficacy in Other Solid Tumor Xenograft Models (e.g., Colon HCT-116, Liver Hep, Pancreatic Bx PC-3)
This compound has shown considerable efficacy across a range of other solid tumor xenograft models. Preliminary therapeutic studies in nude mice bearing colon carcinoma HCT-116 xenografts demonstrated that this compound, as a single agent, achieved complete cure in all treated mice under optimal conditions. e-century.us The HCT-116 cell line is noted for harboring a KRAS mutation, a key driver in many cancers. nih.gov The compound is part of the fludelone class, which has demonstrated promising therapeutic potential in late-stage preclinical investigations against various human xenograft tumors. e-century.us
Therapeutic Cures and Long-Term Remission in Preclinical Xenograft Settings
A remarkable feature of this compound and its parent compound, fludelone, in preclinical studies is the ability to induce complete tumor remission and long-term, relapse-free survival. mskcc.orge-century.us In studies involving human mammary carcinoma (MX-1) xenografts, fludelone treatment led to complete tumor remission without any relapse for over 100 days, effectively achieving a "cure" in the context of the preclinical model. e-century.us Similarly, this compound has been reported to eliminate various solid tumors in mouse models without recurrence. mskcc.org Co-treatment of this compound with a derivative of Panaxytriol (PXTAI) in colon carcinoma HCT-116 xenografts also resulted in a 100% rate of complete tumor remission. e-century.us
Table 2: Remission and Cure Rates with Fludelone/ISO-Fludelone in Xenograft Models
| Xenograft Model | Compound | Outcome | Source(s) |
| Colon Carcinoma (HCT-116) | This compound (single agent) | 6 out of 6 mice cured | e-century.us |
| Colon Carcinoma (HCT-116) | This compound + PXTAI | 6 out of 6 mice achieved complete remission | e-century.us |
| Mammary Carcinoma (MX-1) | Fludelone | Complete remission, no relapse >100 days | e-century.us |
| Various Solid Tumors | This compound | Tumor elimination without recurrence | mskcc.org |
Performance Against Drug-Resistant Xenograft Tumors (e.g., Taxol-resistant, Adriamycin-resistant)
A significant advantage of the fludelone class of compounds, including this compound, is their effectiveness against tumors that have developed resistance to other common chemotherapeutic agents. mskcc.orge-century.us Fludelones are not substrates for the multi-drug-resistant (MDR) P-glycoprotein transporter, meaning they are not cross-resistant with drugs like Taxol (paclitaxel), vinca (B1221190) alkaloids, or Adriamycin (doxorubicin). e-century.usnih.gov Preclinical studies have explicitly shown that this compound can eliminate lung and breast tumors that are resistant to other cancer drugs. mskcc.org This ability to overcome common mechanisms of drug resistance, such as P-glycoprotein efflux, is a critical aspect of its therapeutic potential. e-century.usnih.gov
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Enhanced Metabolic Stability in Preclinical Biological Matrices
The metabolic stability of a compound is a crucial pharmacokinetic parameter that influences its efficacy and dosing schedule. researchgate.netresearchgate.net this compound belongs to the epothilone class, which has been refined through molecular editing and chemical synthesis to improve its biological and pharmacological properties. mskcc.org While specific quantitative data on the metabolic stability of this compound in various preclinical matrices (e.g., liver microsomes, plasma) were not detailed in the search results, the development process of such second-generation compounds inherently involves optimizing for greater stability compared to earlier iterations. mskcc.orgnih.gov Enhanced metabolic stability often leads to a longer biological half-life, which is a desirable characteristic for a therapeutic agent. researchgate.net The study of a compound's stability in different biological systems, such as liver microsomes from various species, is a standard part of preclinical development to predict its human pharmacokinetic profile. nih.gov
Tumor Penetration and Intratumoral Drug Retention
This compound, also known as KOS-1803, was specifically engineered to optimize its distribution in the body, favoring high penetration into tumor tissues while limiting exposure to other tissues. biospace.comcancernetwork.com Preclinical studies have validated this characteristic, demonstrating that this compound preferentially distributes to and is retained in tumors. aacrjournals.orgaacrjournals.org
| Tissue | Parameter | Value | Units |
|---|---|---|---|
| Tumor | Cmax | 1712 | ng/g |
| AUC (0-24h) | 27651 | hr*ng/g | |
| Brain | Cmax | 85.4 | ng/g |
Bioavailability and Pharmacological Parameters Derived from Preclinical Studies
Preclinical investigations revealed that this compound possesses favorable pharmacokinetic properties, including increased bioavailability and metabolic stability. aacrjournals.org The compound demonstrated good stability in human plasma and human liver microsomal fractions, with a half-life exceeding 30 hours in the latter, suggesting a robust metabolic profile. bioworld.com
Pharmacokinetic studies in canine models were particularly informative, as experience with related analogs suggested that dogs could be a predictive model for human pharmacokinetics. aacrjournals.org These studies showed that this compound has a large volume of distribution, a long elimination half-life, and an intermediate clearance rate. aacrjournals.org These parameters, summarized in the table below, are consistent with a compound that distributes widely in the body and has a prolonged duration of effect. Furthermore, this compound was found to be efficacious when delivered via either intravenous infusion or oral administration, indicating good bioavailability. aacrjournals.orgbioworld.com
| Parameter | Value | Unit | Description |
|---|---|---|---|
| Volume of Distribution (Vz) | > 100 | L/kg | Indicates extensive distribution into tissues from plasma. |
| Elimination Half-life (t½) | > 20 | hr | Reflects a long duration of the compound in the body. |
| Clearance (CL) | > 3 | L/hr/kg | Indicates an intermediate or reasonable rate of drug removal. |
Duration of Action in Preclinical Models
The excellent tumor penetration and favorable pharmacokinetic profile of this compound translate into a potent and long-lasting antitumor effect in a variety of preclinical cancer models. biospace.com Studies have documented not just significant tumor regression but also curative outcomes in several human tumor xenograft models, characterized by complete tumor remission with no subsequent relapse over extended periods. aacrjournals.orgaacrjournals.orgbioworld.com
In a human mammary carcinoma xenograft (MX-1) model, this compound treatment resulted in complete tumor remission with no relapse for over 100 days. e-century.us Similarly, cures were achieved in mice bearing MX-1 xenografts, with oral administration also leading to complete remissions. bioworld.com In studies with a colon carcinoma HCT-116 xenograft model, this compound as a single agent achieved a complete cure in all treated mice. e-century.us
The compound's efficacy extends to drug-resistant models. In a paclitaxel-resistant CCRF-CEM/Taxol xenograft model, this compound led to complete remission in all animals, with no relapses observed for more than three months. aacrjournals.org In other models, such as ovarian carcinoma (SK-OV-3), treatment was curative in all mice. aacrjournals.orgbioworld.com For particularly challenging tumors like primary pancreatic adenocarcinoma (Bx-CP-3) and hepatoma (Hep) xenografts, while not achieving complete remission, this compound induced complete tumor growth suppression and significant tumor shrinkage. aacrjournals.org
| Cancer Model | Cell Line | Outcome | Source |
|---|---|---|---|
| Colon Carcinoma | HCT-116 | Complete cure in 6/6 mice | e-century.us |
| Mammary Carcinoma | MX-1 | Complete remission, no relapse for >100 days | e-century.us |
| Ovarian Carcinoma | SK-OV-3 | Curative in all mice | aacrjournals.orgbioworld.com |
| T-cell Acute Lymphoblastic Leukemia (Paclitaxel-Resistant) | CCRF-CEM/Taxol | Complete remission, no relapse for >3 months | aacrjournals.org |
| Neuroblastoma | SK-NAS | 50% of mice cured | aacrjournals.org |
| Pancreatic Adenocarcinoma | Bx-CP-3 | Complete tumor suppression and shrinkage | aacrjournals.org |
| Hepatoma | Hep | Complete tumor suppression and shrinkage | aacrjournals.org |
V. Structure Activity Relationships Sar and Analog Optimization of Iso Fludelone
Contribution of the Isoxazole (B147169) Moiety to ISO-Fludelone's Profile
The replacement of the thiazole (B1198619) side chain, present in earlier epothilone (B1246373) analogs like Fludelone (B1232890), with an isoxazole moiety was a critical step in the development of this compound. This substitution significantly influences the compound's potency, solubility, and stability.
The introduction of the isoxazole ring into the Fludelone scaffold to create this compound yielded a compound with excellent potency and water solubility when compared to other epothilones. nih.gov The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen, and its derivatives are frequently employed in medicinal chemistry to develop novel drug candidates with a range of bioactivities, including anti-tumor effects. mdpi.comcornellpharmacology.org Studies have shown that subtle modifications involving such heterocyclic rings can enhance target specificity and potency. mdpi.com The superior potency of this compound is consistent with findings that isoxazole derivatives can exhibit stronger biological activity than analogs containing other heterocyclic systems. mdpi.com
Significance of the Trifluoromethyl Moiety in this compound's Design
The trifluoromethyl (CF3) group is a privileged motif in modern drug design, valued for its ability to fine-tune a molecule's physicochemical and biological properties. nih.gov Its incorporation into the epothilone scaffold was a foundational step in creating the Fludelone family of compounds, including this compound.
The presence of the trifluoromethyl group has been shown to significantly enhance the cytotoxic potency of isoxazole-based molecules. A comparative study demonstrated that a trifluoromethylated isoxazole compound was substantially more active against the MCF-7 breast cancer cell line than its direct non-trifluoromethylated counterpart, showcasing a nearly eight-fold increase in potency. This heightened cytotoxicity can contribute to a wider therapeutic window, potentially allowing for effective cancer cell killing at lower, better-tolerated concentrations. This is supported by findings that Fludelone exhibits less toxicity and fewer side effects compared to its non-fluorinated parent compound. nih.gov
Table 1: Impact of Trifluoromethyl Group on Cytotoxicity This table presents a comparison of the half-maximal inhibitory concentration (IC50) for an isoxazole compound and its trifluoromethylated analog against the MCF-7 human breast cancer cell line, based on data from a study on isoxazole-based molecules.
Effects of Other Key Structural Modifications in the this compound Scaffold (e.g., C9-C10 unsaturation, epoxide removal)
Beyond the side chain, modifications to the 16-membered macrocyclic core of the epothilones have profound effects on their activity. Two notable alterations are the removal of the C12-C13 epoxide and the saturation of the C9-C10 bond.
The C12-C13 epoxide, while a characteristic feature of many natural epothilones, is not essential for microtubule-binding activity. nih.gov Analogs that lack this epoxide, such as desoxy-epothilone B (also known as epothilone D), remain highly active. nih.gov A key advantage of removing the epoxide is the improved activity against multidrug-resistant (MDR) cancer cells. While desoxy-epothilone B is somewhat less potent than its epoxidized parent compound, it retains significant efficacy against cell lines that have developed resistance to other chemotherapeutics. nih.gov
The C9-C10 bond within the macrolide ring also plays a structural role. In the natural epothilones, this is a saturated single bond. The conformation around this C9-C10 bond when the molecule is bound to tubulin has been established to be close to anti-periplanar. Introducing an unsaturated double bond at this position would rigidly fix the geometry, which could be incompatible with the optimal bioactive conformation required for tubulin binding, potentially leading to a loss of cytotoxic activity. nih.gov Therefore, maintaining the saturation and conformational flexibility at the C9-C10 position is important for the potent anti-tumor action of the epothilone class, including this compound.
Comparative Structure-Activity Profiling with Predecessor Epothilone Analogues (e.g., Fludelone, Dehydelone, Epothilone B)
The development of this compound is the culmination of systematic structural modifications of the Epothilone B scaffold, aimed at enhancing therapeutic properties such as potency, metabolic stability, and solubility, while mitigating toxicity. The progression from Epothilone B through its successive analogues reveals key structural determinants of biological activity.
Epothilone B , a natural 16-membered macrolide, set the benchmark with its potent microtubule-stabilizing and cytotoxic effects. A significant challenge with Epothilone B, however, was its suboptimal pharmacokinetic profile and associated toxicities. This prompted the synthesis of a new generation of analogues.
Dehydelone (KOS-1584) , a second-generation analogue, introduced a C9-C10 double bond into the macrocycle. This modification was intended to increase the rigidity of the molecule's backbone. While Dehydelone showed promise, it was found to have a narrow therapeutic index.
Fludelone represents another key step in this evolution. As a second-generation epothilone, it was designed to address some of the limitations of earlier compounds. It is not a substrate for the multi-drug resistant (MDR) P-glycoprotein, and therefore, does not exhibit cross-resistance with taxanes or vinca (B1221190) alkaloids. nih.gov
This compound emerged from a third-generation effort to further refine the epothilone structure for an improved therapeutic window. researchgate.net Key modifications in this compound include the substitution of the C12-methyl group of its predecessors with a trifluoromethyl (CF3) group and the incorporation of an isoxazole moiety in the side chain. The introduction of the C9-C10 double bond, a feature also seen in Dehydelone, was retained to confer conformational rigidity. These changes were strategically designed to enhance metabolic stability, improve aqueous solubility, and potentially reduce P-glycoprotein mediated efflux.
The remarkable potency of this compound has been demonstrated in preclinical studies. In nude mouse xenograft models, it has achieved complete therapeutic cures against a variety of human cancer cell lines, including challenging models like the fast-growing, refractory subcutaneous neuroblastoma (SK-NAS). researchgate.net Furthermore, this compound has shown significant therapeutic effects against drug-resistant lung and mammary cancer xenografts. researchgate.net
One of the significant advantages of the structural modifications in this compound is its improved ability to cross the blood-brain barrier. Research has shown that it can achieve a 3.7-fold higher intracranial concentration compared to Dehydelone in SK-NAS models, indicating its potential for treating brain tumors and metastases. This enhanced central nervous system penetration is a critical differentiator from its predecessors.
The evolution from Epothilone B to this compound highlights a rational approach to drug design, where each structural modification is a deliberate step towards optimizing the therapeutic profile of the lead compound.
Interactive Table: Comparative Biological Activity of Epothilone Analogues
| Compound | Key Structural Features | In Vitro Potency (Relative) | Key Research Findings |
| Epothilone B | C12-methyl group, C12-C13 epoxide | High | Potent microtubule stabilizer, but with pharmacokinetic limitations and toxicity. |
| Dehydelone | C12-methyl group, C9-C10 double bond | High | Increased rigidity, but a narrow therapeutic index. |
| Fludelone | Second-generation analogue | High | Not a substrate for P-glycoprotein mediated multi-drug resistance. nih.gov |
| This compound | C12-trifluoromethyl group, C9-C10 double bond, isoxazole side chain | Very High | Remarkable potency in xenograft models, including refractory and drug-resistant cancers; enhanced blood-brain barrier penetration. researchgate.net |
Vi. Research on Overcoming Drug Resistance with Iso Fludelone
Characterization of Multidrug Resistance Mechanisms in the Context of Epothilones
Resistance to microtubule-stabilizing agents like the epothilones and taxanes is a multifaceted problem driven primarily by two well-characterized mechanisms: increased drug efflux and alterations in the drug's molecular target, β-tubulin. nih.govaacrjournals.org
Increased Drug Efflux: The most common mechanism involves the overexpression of transmembrane efflux pumps, which actively transport drugs out of the cancer cell, thereby reducing the intracellular concentration to sub-lethal levels. nih.gov The most prominent of these pumps is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govnih.gov P-gp is an ATP-dependent transporter with broad substrate specificity, capable of binding to a wide variety of structurally diverse compounds and expelling them from the cell. nih.govnih.govportlandpress.com Overexpression of P-gp is a frequent cause of resistance to taxanes and vinca (B1221190) alkaloids. nih.gov
Alterations in the Drug Target (β-Tubulin): Since microtubule-targeting agents bind directly to β-tubulin to exert their cytotoxic effects, changes to this protein can confer resistance. These alterations can manifest in two principal ways:
Point Mutations: Single amino acid changes in the β-tubulin protein, particularly near the drug-binding site, can reduce the binding affinity of the drug. aacrjournals.orgpnas.org This impairment of drug-tubulin interaction prevents the drug from effectively stabilizing microtubules, thus allowing the cell to proceed through mitosis. pnas.org Human cancer cells selected for resistance to epothilones in preclinical studies have been found to carry such mutations. aacrjournals.org
Altered Isotype Expression: Humans express several different isotypes of β-tubulin, and changes in their expression patterns are strongly associated with drug resistance. nih.govnih.gov The overexpression of the βIII-tubulin isotype, in particular, is frequently linked to clinical resistance to taxanes in various cancers, including breast, lung, and ovarian cancer. nih.govfrontiersin.org This isotype can form microtubules that are more dynamic and inherently less sensitive to the stabilizing effects of drugs like paclitaxel (B517696). nih.gov
These mechanisms, either individually or in combination, present significant challenges to the efficacy of many conventional chemotherapies.
ISO-Fludelone's Capacity to Circumvent P-glycoprotein-Mediated Resistance
A key pharmacological advantage of the epothilone (B1246373) class of compounds is their ability to remain effective against cancer cells that overexpress P-glycoprotein. nih.govaacrjournals.org Unlike taxanes, which are known substrates for P-gp, epothilones are generally not recognized and transported efficiently by this efflux pump. nih.govaacrjournals.org This allows them to accumulate within resistant cancer cells and exert their microtubule-stabilizing effects.
This compound has demonstrated a strong capacity to bypass P-gp-mediated resistance in preclinical studies. Its efficacy against cell lines known to overexpress P-gp and exhibit high levels of resistance to other agents underscores this capability. A notable example is its potent activity against the adriamycin-resistant human mammary adenocarcinoma cell line (MCF-7/Adr), a classic model of P-gp-mediated multidrug resistance. In xenograft models using this cell line, this compound treatment resulted in significant tumor suppression, whereas paclitaxel (Taxol) showed no efficacy. This potent activity in a P-gp overexpressing model strongly suggests that this compound is not a significant substrate for this efflux pump and can effectively circumvent this primary mechanism of drug resistance.
Investigation of Other Resistance Modalities and this compound's Activity
Beyond the well-defined role of P-glycoprotein, other cellular changes contribute to chemotherapy resistance. For microtubule-targeting agents, alterations in β-tubulin isotypes are a critical non-P-gp mechanism of resistance. nih.govnih.gov
The overexpression of βIII-tubulin is a prominent factor in clinical resistance to taxanes. nih.govnih.gov This isotype can alter microtubule dynamics, making them less susceptible to the stabilizing effects of taxanes. nih.gov The impact of specific β-tubulin isotypes on the sensitivity to epothilones is an active area of research. For instance, some studies on other epothilones have shown that knocking down βIII-tubulin can significantly increase sensitivity to epothilone B, suggesting that its expression may also modulate the activity of this class of drugs. nih.gov Conversely, the knockdown of another isotype, βIVb-tubulin, was found to decrease sensitivity to epothilone B in non-small cell lung cancer cells. nih.gov Furthermore, the epothilone analog ixabepilone has been reported to be particularly effective against cells expressing high levels of βIII-tubulin. researchgate.net
While these findings indicate that the tubulin isotype composition of a tumor is a crucial determinant of the response to epothilones, specific preclinical studies investigating the efficacy of this compound in cancer models characterized by βIII-tubulin overexpression or other specific tubulin mutations have not been extensively reported. The potent activity of this compound in the A549/Taxol resistant line suggests efficacy against taxane-resistance mechanisms that may include tubulin alterations, but further research is required to delineate its activity against specific non-P-gp resistance modalities.
Vii. Combination Therapeutic Strategies and Modulators in Preclinical Research
In Vitro and In Vivo Synergistic Interactions with Co-Administered Agents
The rationale for combining ISO-Fludelone with other therapeutic agents is to achieve a synergistic effect, where the combined impact is greater than the sum of the effects of individual drugs. Preclinical studies have explored these interactions in various cancer models.
One notable investigation focused on the in vitro interaction between Fludelone (B1232890) (a compound closely related to this compound) and Panaxytriol (PXT), a cytoprotective agent derived from Panax ginseng. nih.govnih.gov The study utilized the human breast cancer cell line MX-1 to assess the combined effect on cell growth inhibition. The results demonstrated a clear synergistic relationship when the two agents were co-administered. nih.govnih.gov This synergy was particularly evident at higher levels of cancer cell inhibition. nih.govnih.gov
In vivo studies have further substantiated the potential of combination strategies. In mouse xenograft models using the MX-1 cell line, the combination of an this compound derivative with a derivative of Panaxytriol (PXTAI) resulted in complete tumor remission in all treated animals (6 out of 6). nih.gov This highlights the translation of in vitro synergy to significant in vivo antitumor efficacy. While specific data on combinations with widely used chemotherapeutics like paclitaxel (B517696) or carboplatin (B1684641) are not detailed in the provided results, the principle of combining microtubule-targeting agents with drugs that have different mechanisms of action is a well-established strategy in oncology. nih.govnih.govnih.gov Likewise, combining cytotoxic agents with anti-angiogenic drugs like bevacizumab is a common approach to attack tumors on multiple fronts. nih.govnih.govresearchgate.net
| Co-Administered Agent | Cancer Model | Experimental Setting | Observed Outcome | Reference |
|---|---|---|---|---|
| Panaxytriol (PXT) | MX-1 (Human Breast Cancer) | In Vitro | Synergistic inhibition of cancer cell growth. | nih.govnih.gov |
| Panaxytriol Derivative (PXTAI) | MX-1 Xenograft | In Vivo (Mouse Model) | Complete tumor remission observed in 100% of subjects. | nih.gov |
Investigation of Agents Modulating this compound's Activity or Sensitizing Cells
The development of this compound itself was driven by the need to overcome limitations of earlier microtubule-targeting agents, including drug resistance. mskcc.org Preclinical research has shown that this compound is effective in mouse models of lung and breast tumors that were resistant to other cancer drugs. mskcc.org This suggests that its unique structural properties may allow it to bypass common resistance mechanisms. Agents that could further sensitize cells to this compound would likely target pathways that mediate resistance to epothilones, such as alterations in tubulin structure or the expression of drug efflux pumps.
Strategies for Mitigating Preclinical Therapy-Associated Physiological Changes (e.g., body weight changes in animal models)
A significant challenge in the preclinical development of potent cytotoxic agents is managing therapy-associated physiological changes in animal models, such as body weight loss, which can be an indicator of toxicity. Research has identified strategies to mitigate these effects during treatment with Fludelone derivatives.
In a key in vivo study, co-treatment of this compound with a Panaxytriol derivative (PXTAI) was shown to significantly reduce therapy-associated body weight loss in mice. nih.gov While treatment with this compound alone led to a 26% loss in body weight, the combination with PXTAI reduced this loss to 16%. nih.gov This demonstrates a specific strategy where a co-administered agent can ameliorate a therapy-related physiological change without compromising the antitumor effect, which in this case was complete tumor remission. nih.gov This approach is crucial for improving the therapeutic index of a drug candidate before it moves into clinical trials. clinicaltrials.gov
| Primary Agent | Mitigating Agent | Animal Model | Physiological Change | Mitigation Outcome | Reference |
|---|---|---|---|---|---|
| This compound | Panaxytriol Derivative (PXTAI) | Mouse | Body Weight Loss | Body weight loss was significantly reduced from 26% to 16%. | nih.gov |
Quantitative Methodologies for Drug Combination Analysis (e.g., Chou-Talalay Method)
To rigorously assess whether the interaction between two or more drugs is synergistic, additive, or antagonistic, quantitative methodologies are essential. The most widely accepted approach in preclinical pharmacology is the Chou-Talalay method. nih.govresearchgate.netresearchgate.net
This method is based on the median-effect principle of the mass-action law and provides the theoretical foundation for the Combination Index (CI). nih.govnih.govnih.gov The CI is a numerical value that quantifies the nature of the drug interaction:
CI < 1: Indicates synergism, where the combined effect is greater than the sum of the individual drug effects.
CI = 1: Indicates an additive effect, where the combined effect is equal to the sum of the individual effects.
CI > 1: Indicates antagonism, where the drugs counteract each other and the combined effect is less than the sum of the individual effects.
Researchers utilize specialized computer software, such as CompuSyn, to automatically calculate CI values from experimental data and generate diagnostic plots like the Fa-CI plot (which shows the CI value at different effect levels) and isobolograms (a graphical representation of synergy). nih.govresearchgate.netresearchgate.net These tools are indispensable for accurately designing and interpreting drug combination studies. nih.govresearchgate.net
Viii. Advanced Analytical Methodologies for Iso Fludelone Research
Development and Validation of Quantitative Bioanalytical Methods for Preclinical Samples (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative bioanalysis of ISO-Fludelone in preclinical studies. Its high sensitivity and selectivity allow for the accurate measurement of the compound and its metabolites in complex biological samples. The development of robust LC-MS/MS methods is a critical first step in evaluating the pharmacokinetic profile of this compound.
A sensitive and validated LC-MS/MS method for the quantification of this compound in human plasma has been established to support clinical trials, and the principles are directly applicable to preclinical research in animal models such as mice and rats.
Sample Preparation: The process typically begins with a liquid-liquid extraction to isolate this compound and an internal standard from the plasma matrix. An internal standard, such as KOS-1724, is added to the plasma sample to account for variability during sample processing and analysis. Methyl tert-butyl ether (MTBE) is a commonly used solvent for this extraction. A water wash step is often included to remove potential interferences.
Chromatographic Separation: The extracted sample is then subjected to chromatographic separation. A reversed-phase C18 column is frequently employed to separate this compound from other components in the extract. An isocratic mobile phase, consisting of a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to improve ionization, is passed through the column at a constant flow rate.
Mass Spectrometric Detection: Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used to generate charged molecules. Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and the internal standard.
Method Validation: The developed method undergoes rigorous validation according to regulatory guidelines. This validation assesses the method's linearity, accuracy, precision, selectivity, recovery, and stability under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).
Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for this compound in plasma:
| Parameter | Details |
| Instrumentation | Liquid Chromatograph coupled with a Tandem Mass Spectrometer |
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | KOS-1724 |
| Linear Range | Typically 0.1 to 300 ng/mL |
| Sample Volume | As low as 0.2 mL of plasma |
Understanding the distribution of this compound into various tissues is fundamental to assessing its efficacy and potential off-target effects. Methodologies for tissue distribution studies in preclinical models, such as rats and mice, involve the quantification of the drug in tissue homogenates.
Sample Collection and Homogenization: Following administration of this compound to the preclinical model, animals are euthanized at various time points. Target tissues (e.g., liver, lung, kidney, spleen, brain, and tumor) are collected, weighed, and homogenized in a suitable buffer to create a uniform suspension.
Sample Preparation: An aliquot of the tissue homogenate is then processed, often using protein precipitation with a solvent like acetonitrile, to extract this compound and the internal standard. This is followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.
LC-MS/MS Analysis: The supernatant is analyzed using an LC-MS/MS method similar to that developed for plasma, though optimization of chromatographic conditions and mass spectrometric parameters may be necessary to minimize matrix effects from the different tissue types.
Data Analysis: The concentration of this compound in each tissue is determined and typically expressed as nanograms of drug per gram of tissue (ng/g). This data provides insight into the extent and rate of drug distribution to various organs and the tumor site.
In Vitro Assay Systems for Pharmacodynamic and Efficacy Assessment
In vitro assays are essential for evaluating the pharmacodynamic properties and preliminary efficacy of this compound. These assays typically utilize cancer cell lines to assess the compound's biological activity.
Cell Viability and Cytotoxicity Assays: A primary method for assessing the anticancer activity of this compound is through cell viability and cytotoxicity assays. Various cancer cell lines, representing different tumor types, are treated with a range of this compound concentrations. After a set incubation period, the number of viable cells is determined using colorimetric or fluorometric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Tubulin Polymerization Assays: As an epothilone (B1246373), this compound's mechanism of action involves the stabilization of microtubules. The effect of this compound on tubulin polymerization can be assessed in a cell-free system. Purified tubulin is incubated with this compound, and the rate and extent of microtubule formation are measured, often by monitoring the change in turbidity or fluorescence.
Cell Cycle Analysis: The impact of this compound on cell cycle progression can be investigated using flow cytometry. Cells treated with the compound are stained with a DNA-binding dye, and the distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed. Microtubule-stabilizing agents like this compound are expected to cause an accumulation of cells in the G2/M phase.
Immunofluorescence Microscopy: This technique allows for the visualization of the effects of this compound on the microtubule network within cells. Cells are treated with the compound, and then microtubules are stained with specific fluorescently labeled antibodies. Changes in microtubule organization, such as the formation of microtubule bundles, can be observed using a fluorescence microscope.
An interactive table of common in vitro assays for this compound is presented below:
| Assay Type | Purpose | Typical Endpoint |
| Cell Viability (e.g., MTT, SRB) | To determine the cytotoxic effect on cancer cells | IC50 value |
| Tubulin Polymerization Assay | To confirm the mechanism of action on microtubules | Increased rate and extent of tubulin polymerization |
| Cell Cycle Analysis | To assess the effect on cell division | G2/M phase arrest |
| Immunofluorescence Microscopy | To visualize the effect on the cellular microtubule network | Microtubule bundling |
Computational and Modeling Approaches in this compound Research
Computational and modeling approaches are increasingly being used to complement experimental studies in drug development. In the context of this compound research, these methods can aid in understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties and in predicting its behavior in vivo.
Pharmacokinetic (PK) Modeling: PK models are mathematical models that describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. For this compound, data from preclinical studies, such as plasma and tissue concentrations over time, can be used to develop a PK model. This model can then be used to simulate drug concentrations under different dosing regimens and to scale pharmacokinetic parameters from preclinical species to humans. Software such as WinNonlin is commonly used for these analyses.
Pharmacodynamic (PD) Modeling: PD models relate the drug concentration at the site of action to its pharmacological effect. For this compound, a PD model could link the concentration of the drug in the tumor to the extent of cell cycle arrest or tumor growth inhibition.
PK/PD Modeling: The integration of PK and PD models allows for a comprehensive understanding of the dose-concentration-effect relationship. PK/PD models for this compound can be used to optimize dosing schedules to maximize efficacy while minimizing potential toxicity. These models can help in predicting the therapeutic window and in designing more informative clinical trials.
Quantitative Structure-Activity Relationship (QSAR) Modeling: While more relevant in the early drug discovery phase, QSAR models can be applied to understand how the chemical structure of this compound and related epothilone analogues relates to their biological activity. These models can help in the design of new derivatives with improved properties.
Q & A
Q. How should researchers design studies to evaluate this compound’s synergy with metastasis inhibitors (e.g., ME2) in combinatorial therapy?
- Employ orthogonal in vivo models (e.g., breast cancer xenografts) with staggered dosing. Measure primary tumor reduction and metastatic burden via histopathology. Statistical power analysis ensures sample sizes account for variability in drug response .
Methodological Frameworks
- Data Integrity : Use attention-check questions and open-ended responses in surveys to detect fraud in clinical data collection .
- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with gaps in microtubule-targeting therapeutics .
- Literature Review : Prioritize comparative studies on epothilones in MDR cancer models to contextualize this compound’s novelty .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
